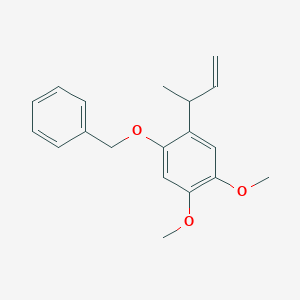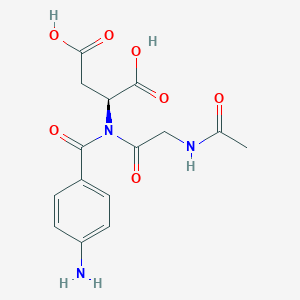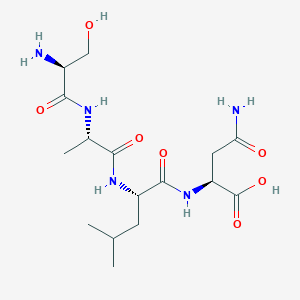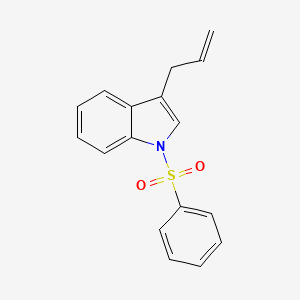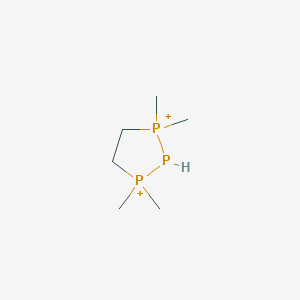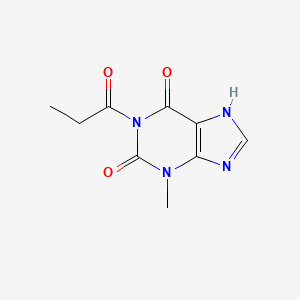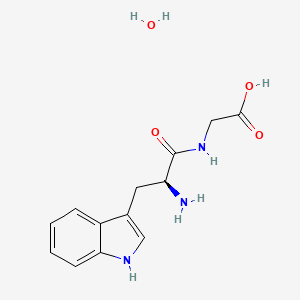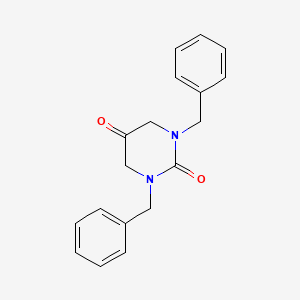
1,3-Dibenzyltetrahydropyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyltetrahydropyrimidine-2,5-dione is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with benzyl groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibenzyltetrahydropyrimidine-2,5-dione can be synthesized through a multi-step process involving the condensation of benzylamine with urea, followed by cyclization and oxidation reactions. The general synthetic route involves the following steps:
Condensation: Benzylamine reacts with urea under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrimidine ring.
Oxidation: The final step involves oxidation to introduce the carbonyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibenzyltetrahydropyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the tetrahydropyrimidine ring.
Substitution: The benzyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, which can have different functional groups attached to the benzyl positions or the tetrahydropyrimidine ring.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyltetrahydropyrimidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of new catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyltetrahydropyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,3-Dibenzyltetrahydropyrimidine-2,5-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydropyrimidine ring but with different substituents.
2,5-Diphenyl-1,3-oxazoline: This compound features a similar ring structure but with an oxazoline ring instead of a tetrahydropyrimidine ring.
1,3-Dibenzyl-6-azauracil: This compound has a similar benzyl substitution pattern but with a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
245679-89-4 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1,3-dibenzyl-1,3-diazinane-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c21-17-13-19(11-15-7-3-1-4-8-15)18(22)20(14-17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
PTNJVDZPDWVGFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CN(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
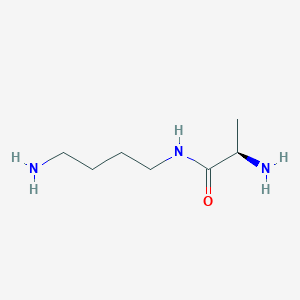
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
